
1-Chloro-1-(3-(difluoromethyl)-4-hydroxyphenyl)propan-2-one
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Overview
Description
1-Chloro-1-(3-(difluoromethyl)-4-hydroxyphenyl)propan-2-one is an organic compound with a complex structure that includes a chloro group, a difluoromethyl group, and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(3-(difluoromethyl)-4-hydroxyphenyl)propan-2-one typically involves the reaction of 3-(difluoromethyl)-4-hydroxybenzaldehyde with chloroacetone in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions for several hours. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1-(3-(difluoromethyl)-4-hydroxyphenyl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaS) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of 3-(difluoromethyl)-4-hydroxybenzaldehyde.
Reduction: Formation of 1-(3-(difluoromethyl)-4-hydroxyphenyl)propan-2-one.
Substitution: Formation of 1-(3-(difluoromethyl)-4-hydroxyphenyl)propan-2-one derivatives with various substituents.
Scientific Research Applications
1-Chloro-1-(3-(difluoromethyl)-4-hydroxyphenyl)propan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(3-(difluoromethyl)-4-hydroxyphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-1-(3-(difluoromethyl)-4-ethoxyphenyl)propan-2-one
- 1-Chloro-1-(3-(difluoromethoxy)-4-(trifluoromethyl)phenyl)propan-2-one
- 1-Chloro-1-(3-(difluoromethyl)-4-nitrophenyl)propan-2-one
Uniqueness
1-Chloro-1-(3-(difluoromethyl)-4-hydroxyphenyl)propan-2-one is unique due to the presence of both a difluoromethyl group and a hydroxy group on the phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various research applications.
Biological Activity
1-Chloro-1-(3-(difluoromethyl)-4-hydroxyphenyl)propan-2-one is a synthetic organic compound characterized by its unique structural features, including a chlorinated aromatic ring and a difluoromethyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include interactions with various biological targets that may lead to therapeutic applications.
- Molecular Formula : C10H9ClF2O2
- Molecular Weight : 234.62 g/mol
- CAS Number : 1804040-55-8
Structural Characteristics
The compound contains:
- A chlorine atom which can enhance electrophilicity.
- A difluoromethyl group , known for modifying the electronic properties and enhancing metabolic stability.
- A hydroxy group , which can participate in hydrogen bonding and influence solubility.
Research indicates that this compound may act primarily as an electrophile , capable of reacting with nucleophilic sites on proteins or nucleic acids. This interaction can potentially inhibit enzyme activity or disrupt cellular processes, making it a candidate for further investigation in drug development.
Therapeutic Potential
The compound has been studied for its:
- Antioxidant properties , which could contribute to cellular protection against oxidative stress.
- Antiproliferative effects against various cancer cell lines, suggesting potential in oncology.
Case Studies and Research Findings
- Anticancer Activity : In vitro studies have shown that derivatives of this compound exhibit significant antiproliferative effects against human colorectal adenocarcinoma cell lines. The hydroxy group is believed to enhance these effects by increasing the compound's reactivity with cellular targets.
- Antioxidant Studies : Comparative studies have demonstrated that the presence of the difluoromethyl group significantly enhances the antioxidant capacity of the compound relative to similar structures lacking this substituent.
Comparative Analysis with Related Compounds
Compound Name | Key Features | Unique Properties |
---|---|---|
This compound | Hydroxy group | Enhanced solubility and reactivity |
1-Chloro-1-(3-(difluoromethyl)-4-nitrophenyl)propan-2-one | Nitro substitution | Altered electronic properties affecting biological activity |
1-Chloro-1-(3-(difluoromethyl)-4-methylthio)phenyl)propan-2-one | Methylthio group | Introduces sulfur, impacting chemical behavior |
Synthetic Routes
The synthesis of this compound typically involves:
- Reaction of appropriate starting materials under controlled conditions.
- Use of chlorination followed by substitution reactions to introduce difluoromethyl and hydroxy groups.
Industrial Production Methods
In industrial settings, large-scale production utilizes:
- Continuous flow reactors for efficiency.
- Advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure product quality.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-chloro-1-(3-(difluoromethyl)-4-hydroxyphenyl)propan-2-one, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via Claisen-Schmidt condensation, similar to structurally related propanones. For example, 2-hydroxyacetophenone derivatives react with substituted benzaldehydes in ethanol under basic conditions (e.g., KOH) at 0–50°C for 2–3 hours . Key factors include:
- Solvent choice : Ethanol or methanol for solubility and controlled reactivity.
- Catalyst : Thionyl chloride (SOCl₂) for activating carbonyl groups .
- Temperature : Lower temperatures (0–5°C) minimize side reactions like polycondensation.
- Purification : Recrystallization from ethanol or column chromatography for high-purity isolates.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key peaks confirm its structure?
- Methodology :
- FT-IR : Look for C=O stretching at ~1700 cm⁻¹ (ketone), O–H (phenolic) at ~3200–3500 cm⁻¹, and C–Cl at ~550–750 cm⁻¹ .
- ¹H/¹³C NMR :
- Aromatic protons in the 6.5–8.0 ppm range (integration matches substitution pattern).
- Chlorinated propanone carbon at ~200 ppm (C=O) and CF₂ groups at ~110–120 ppm (¹³C) .
- Mass Spectrometry : Molecular ion [M+H]⁺ consistent with the molecular formula (e.g., C₁₀H₉ClF₂O₂).
Advanced Research Questions
Q. How can single-crystal X-ray diffraction resolve ambiguities in the molecular geometry of this compound, and what software is recommended for refinement?
- Methodology :
- Crystallization : Use slow evaporation of ethanol or acetone solutions to obtain diffraction-quality crystals .
- Data Collection : Employ a diffractometer (e.g., Agilent SuperNova) with CuKα radiation (λ = 1.54184 Å) at 100 K to minimize thermal motion .
- Refinement : SHELXL (for small-molecule refinement) or OLEX2 for hydrogen-bonding networks. Key parameters:
Parameter | Value (Example) |
---|---|
Space group | P21/c (monoclinic) |
Unit cell (Å) | a=5.8873, b=25.0467, c=7.3041 |
β angle (°) | 99.016 |
R-factor | <0.05 |
- Hydrogen bonding : Analyze using graph-set notation (e.g., N–H⋯O chains) to predict packing motifs .
Q. How do computational methods (DFT) predict the reactivity of the difluoromethyl and hydroxyl groups in this compound?
- Methodology :
- Geometry Optimization : Use Gaussian09 with B3LYP/6-31G(d,p) basis set to minimize energy .
- Electrostatic Potential Maps : Identify nucleophilic (hydroxyl group) and electrophilic (chlorinated ketone) sites.
- Fukui Indices : Predict regioselectivity for reactions (e.g., electrophilic substitution at the para position of the hydroxyl group).
Q. What contradictions exist in reported biological activities of structurally similar propanones, and how can they be addressed experimentally?
- Case Study : Analogues like 1-(4-chloro-3-hydroxyphenyl)-propanone show antimicrobial activity but conflicting toxicity profiles .
- Resolution Strategies :
- Dose-Response Curves : Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains at varying concentrations (1–100 µg/mL).
- Cytotoxicity Assays : Compare with HEK293 cells to assess selectivity indices (SI >10 indicates therapeutic potential).
Properties
Molecular Formula |
C10H9ClF2O2 |
---|---|
Molecular Weight |
234.62 g/mol |
IUPAC Name |
1-chloro-1-[3-(difluoromethyl)-4-hydroxyphenyl]propan-2-one |
InChI |
InChI=1S/C10H9ClF2O2/c1-5(14)9(11)6-2-3-8(15)7(4-6)10(12)13/h2-4,9-10,15H,1H3 |
InChI Key |
JJUJUJWUBHMIIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=C(C=C1)O)C(F)F)Cl |
Origin of Product |
United States |
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